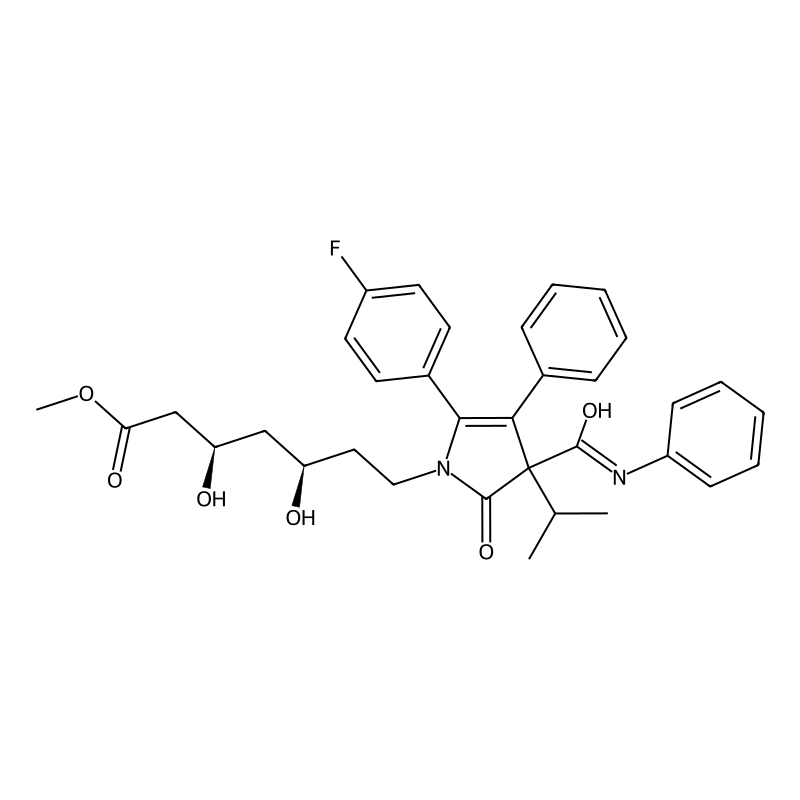

Atorvastatin Lactam Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Studying RXRα Function:

One area of research explores ALME's ability to interact with Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor protein involved in various cellular processes, including cholesterol metabolism. Studies suggest that ALME might act as a stabilizer for RXRα, potentially influencing its function []. Researchers use ALME to understand RXRα's role in different biological pathways and identify potential drug targets for various diseases.

Atorvastatin Lactam Methyl Ester is a derivative of Atorvastatin, a widely used medication for lowering cholesterol levels. This compound is recognized as an analytical standard and is primarily utilized in high-performance liquid chromatography (HPLC) for the quantification and quality control of Atorvastatin formulations. It possesses a purity range of 98-99% and is classified as a natural product, which highlights its relevance in pharmaceutical applications .

- Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form Atorvastatin and methanol.

- Transesterification: The methyl ester can react with alcohols to form different esters.

- Reduction: The lactam moiety may be reduced to form the corresponding amine under suitable conditions.

These reactions are significant for understanding its stability and behavior in biological systems and during synthesis.

The synthesis of Atorvastatin Lactam Methyl Ester typically involves the following steps:

- Starting Material Preparation: The synthesis begins with the preparation of Atorvastatin or its precursors.

- Formation of Lactam: Through cyclization reactions, the lactam structure is formed.

- Methylation: The final step involves methylation using methyl iodide or dimethyl sulfate to yield Atorvastatin Lactam Methyl Ester.

This synthetic route ensures the production of a high-purity compound suitable for analytical applications .

Atorvastatin Lactam Methyl Ester serves several important functions in pharmaceutical research:

- Analytical Standards: It is primarily used as a reference standard in HPLC to ensure the accuracy and reliability of Atorvastatin measurements.

- Stability Studies: The compound aids in understanding the stability profiles of Atorvastatin formulations under various conditions.

- Research Tool: It can be utilized in studies investigating the degradation pathways and metabolic processes involving Atorvastatin .

Interaction studies involving Atorvastatin Lactam Methyl Ester focus on its behavior in biological systems and potential interactions with other drugs. While specific data on this compound are scarce, general interaction studies on Atorvastatin indicate that it may interact with various medications that affect liver enzymes, particularly cytochrome P450 enzymes. This suggests that similar interactions could be expected with its lactam methyl ester derivative, warranting further investigation into its pharmacokinetics and safety profile .

Atorvastatin Lactam Methyl Ester shares structural similarities with several other compounds, particularly those related to statins. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Atorvastatin | Core statin structure | Widely used cholesterol-lowering medication |

| Simvastatin | Similar lactone ring | Another popular statin with distinct pharmacokinetics |

| Rosuvastatin | Different substituents | Known for higher potency compared to other statins |

| Lovastatin | Natural product | First statin discovered; derived from fungi |

Atorvastatin Lactam Methyl Ester's uniqueness lies in its specific lactam structure and methyl ester functionality, which may influence its analytical properties and potential biological activities differently compared to these other statins .

Atorvastatin Lactam Methyl Ester (CAS: 1795790-02-1) is systematically named as (3R,5R)-7-[5-(4-fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid methyl ester. Its molecular formula is C$${34}$$H$${37}$$FN$${2}$$O$${6}$$, with a molecular weight of 588.67 g/mol. Structurally, ALME features:

- A pyrrolidone lactam ring formed via intramolecular cyclization of atorvastatin’s secondary amine and carbonyl groups.

- A methyl ester substituent at the C7 position, distinguishing it from the parent carboxylic acid form of atorvastatin.

- Stereochemical configurations at the 3R and 5R positions, critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1795790-02-1 |

| Molecular Formula | C$${34}$$H$${37}$$FN$${2}$$O$${6}$$ |

| Molecular Weight | 588.67 g/mol |

| Key Functional Groups | Lactam, methyl ester, dihydroxyheptanoate |

The lactam formation is a common degradation pathway for atorvastatin under acidic or thermal conditions, making ALME a marker for stability studies.

Position within Atorvastatin-Related Compounds

ALME belongs to a family of atorvastatin derivatives and process-related impurities, which include:

- Atorvastatin Lactam Lactone (CAS: 1795791-15-9): Formed via further cyclization of the lactam ring.

- Atorvastatin Methyl Ester (CAS: 345891-62-5): Lacks the lactam ring but retains the methyl ester group.

- Atorvastatin Lactam Sodium Salt Impurity (CAS: 148217-40-7): Ionic form with enhanced solubility.

ALME is particularly significant as a bridging compound between atorvastatin’s active form and its lactone derivatives. Its presence in drug formulations is tightly regulated, with typical impurity levels below 0.15%.

Significance as an Intermediate and Impurity

Synthetic Intermediate

ALME is generated during the convergent synthesis of atorvastatin, where key fragments are coupled via a pyrrole intermediate. The methyl ester group enhances solubility in organic solvents, facilitating purification steps.

Analytical Impurity

As a degradation product, ALME is monitored using reverse-phase HPLC with UV detection at 246 nm. Its retention time (≈12–14 minutes) distinguishes it from atorvastatin (≈8–10 minutes) and other lactone impurities. Regulatory guidelines mandate ALME levels below 0.2% in final drug products.

| Impurity | CAS | Maximum Permitted Level |

|---|---|---|

| Atorvastatin Lactam Methyl Ester | 1795790-02-1 | 0.15% |

| Atorvastatin Methyl Ester | 345891-62-5 | 0.10% |

| Lactam Lactone | 1795791-15-9 | 0.05% |

Historical Context in Statin Chemistry Research

The discovery of ALME parallels the development of β-lactam chemistry in the late 20th century. Early statin syntheses in the 1990s faced challenges with lactam and lactone impurities, prompting advances in chromatographic purification. The 2005 patent WO2007029216A1 marked a turning point, introducing toluene recrystallization to reduce ALME levels below 0.1%. Modern LC-MS methods now detect ALME at concentrations as low as 50 pg/mL, ensuring compliance with stringent pharmacopeial standards.

Molecular Formula and Weight Determination

Atorvastatin Lactam Methyl Ester is characterized by the molecular formula C₃₄H₃₇FN₂O₆ with a molecular weight of 588.68 grams per mole [18] [19] [21]. This compound represents a methyl esterified derivative of the atorvastatin lactam structure, maintaining the core pyrrole ring system while incorporating specific functional modifications [18]. The Chemical Abstracts Service registry number for this compound is 1795790-02-1, which serves as its unique chemical identifier in scientific databases [18] [19] [21].

The precise molecular weight determination has been confirmed through mass spectrometric analysis, with reported values consistently falling within the range of 588.67 to 588.68 grams per mole across multiple analytical studies [4] [19] [21]. The molecular formula indicates the presence of thirty-four carbon atoms, thirty-seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and six oxygen atoms, reflecting the complex polycyclic architecture characteristic of statin-related compounds [18] [21].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₃₇FN₂O₆ | [18] [19] [21] |

| Molecular Weight | 588.68 g/mol | [18] [19] |

| CAS Registry Number | 1795790-02-1 | [18] [19] [21] |

| Accurate Mass | 588.2673 Da | [21] |

Chemical Structure and Functional Group Analysis

The chemical structure of Atorvastatin Lactam Methyl Ester features a complex arrangement of functional groups centered around a substituted pyrrole ring system [18] [21]. The compound contains a lactam functionality, which represents a cyclic amide structure formed through intramolecular cyclization, distinguishing it from the parent atorvastatin compound [18]. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (3R,5R)-7-(5-(4-fluorophenyl)-3-isopropyl-2-oxo-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydro-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate [18] [21].

Key functional groups present in the molecular structure include a fluorophenyl substituent at the 5-position of the pyrrole ring, an isopropyl group providing steric bulk, a phenylcarbamoyl moiety contributing to the compound's hydrogen bonding capacity, and two hydroxyl groups positioned at the 3R and 5R stereochemical centers of the heptanoic acid chain [18] [21]. The methyl ester functionality replaces the carboxylic acid group found in the parent atorvastatin structure, altering the compound's physicochemical properties and biological activity profile [18].

The pyrrole ring system adopts a planar configuration due to its aromatic character, while the heptanoic acid chain maintains flexibility through rotation around single bonds [21]. The phenylcarbamoyl group extends from the pyrrole core, providing additional sites for intermolecular interactions through both hydrogen bonding and π-π stacking interactions [21]. The 4-fluorophenyl substituent introduces electron-withdrawing effects that influence the electronic distribution throughout the conjugated system [21].

Stereochemistry and Isomeric Configurations

Atorvastatin Lactam Methyl Ester exhibits specific stereochemical features that define its three-dimensional molecular architecture [18] [21]. The compound possesses two principal chiral centers located at the 3R and 5R positions of the heptanoic acid chain, consistent with the stereochemical configuration observed in related atorvastatin derivatives [18] [21]. These stereochemical assignments are critical for maintaining the biological activity profile associated with statin-class compounds [2] [5].

The absolute configuration at the C-3 and C-5 positions follows the R-configuration, as indicated by the systematic nomenclature methyl (3R,5R)-7-(5-(4-fluorophenyl)-3-isopropyl-2-oxo-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydro-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate [18] [21]. This stereochemical arrangement is essential for proper binding to target proteins and maintaining the spatial orientation necessary for molecular recognition processes [2] [7].

The lactam ring formation introduces an additional stereochemical element through the cyclization process, creating a rigid cyclic structure that constrains the conformational flexibility of the molecule [18] [25]. The isopropyl substituent at the 3-position of the lactam ring provides steric hindrance that influences the overall molecular conformation and may affect intermolecular interactions [21] [25].

| Stereochemical Center | Configuration | Functional Impact |

|---|---|---|

| C-3 (Heptanoic Chain) | R | Hydroxyl group orientation |

| C-5 (Heptanoic Chain) | R | Hydroxyl group orientation |

| C-3 (Lactam Ring) | Variable | Isopropyl positioning |

Physical Properties and Chemical Reactivity

The physical properties of Atorvastatin Lactam Methyl Ester reflect its complex molecular structure and multiple functional groups [12] [18]. The compound appears as a white powder under standard laboratory conditions, with reported melting point data indicating thermal stability within typical pharmaceutical compound ranges [12] [18]. Specific melting point values have been documented at 110°C, though some sources report variations depending on the purity and crystalline form of the material [12].

The compound exhibits limited solubility in aqueous media due to its predominantly hydrophobic character, but demonstrates enhanced solubility in organic solvents such as acetonitrile, chloroform, and methanol [1] [12]. The recommended storage conditions include maintaining the compound at -20°C under refrigerated conditions to preserve chemical stability and prevent degradation [12] [18]. The boiling point has been predicted at 703.7°C, though this value represents a theoretical calculation rather than experimental determination [12].

Chemical reactivity patterns for Atorvastatin Lactam Methyl Ester include susceptibility to hydrolysis under acidic or basic conditions, particularly affecting the methyl ester and lactam functionalities [32]. The lactam ring may undergo ring-opening reactions under harsh conditions, while the methyl ester group can be hydrolyzed to regenerate the corresponding carboxylic acid [32]. The fluorophenyl substituent provides chemical stability through its electron-withdrawing effects, while the hydroxyl groups may participate in hydrogen bonding interactions [21] [32].

| Property | Value | Conditions |

|---|---|---|

| Appearance | White Powder | Standard conditions |

| Melting Point | 110°C | Atmospheric pressure |

| Storage Temperature | -20°C | Refrigerated conditions |

| Predicted Boiling Point | 703.7°C | Theoretical calculation |

| Solubility | Limited (aqueous) | Room temperature |

| Solubility | Enhanced (organic) | Acetonitrile, methanol |

Structural Comparison with Atorvastatin Lactam

The structural relationship between Atorvastatin Lactam Methyl Ester and Atorvastatin Lactam reveals significant differences that impact their respective physicochemical properties and potential biological activities [22] [25] [26]. Atorvastatin Lactam, with the molecular formula C₃₃H₃₄FN₂NaO₆ (sodium salt form), possesses a molecular weight of 596.62 grams per mole, differing from the methyl ester derivative by the presence of a carboxylic acid functionality instead of the methyl ester group [22] [25] [26].

The primary structural distinction lies in the terminal functional group of the heptanoic acid chain, where Atorvastatin Lactam retains the carboxylic acid moiety while Atorvastatin Lactam Methyl Ester incorporates a methyl ester group [18] [22]. This modification results in a net addition of CH₂ (14 atomic mass units) to the molecular weight, changing from 574.68 grams per mole for the free acid form to 588.68 grams per mole for the methyl ester [18] [22] [25].

The esterification process significantly alters the compound's polarity profile, with the methyl ester derivative exhibiting reduced hydrogen bonding capacity compared to the parent lactam compound [18] [22]. The carboxylic acid group in Atorvastatin Lactam can participate in ionic interactions and strong hydrogen bonding, while the methyl ester group primarily engages in weaker dipole-dipole interactions [22] [25].

Solubility characteristics differ markedly between the two compounds, with Atorvastatin Lactam showing enhanced aqueous solubility due to its ionizable carboxylic acid group, particularly under physiological pH conditions [22] [25]. In contrast, Atorvastatin Lactam Methyl Ester demonstrates increased lipophilicity, potentially affecting its membrane permeability and distribution properties [32].

The lactam ring structure remains identical in both compounds, maintaining the cyclic amide functionality that distinguishes these derivatives from the open-chain atorvastatin structure [22] [25] [27]. This shared structural feature preserves the conformational rigidity imposed by the lactam cyclization while allowing for differential properties based on the terminal functional group modifications [25] [27].

| Structural Feature | Atorvastatin Lactam | Atorvastatin Lactam Methyl Ester |

|---|---|---|

| Molecular Formula | C₃₃H₃₄FN₂NaO₆ (Na salt) | C₃₄H₃₇FN₂O₆ |

| Molecular Weight | 596.62 g/mol (Na salt) | 588.68 g/mol |

| Terminal Group | Carboxylic acid | Methyl ester |

| Polarity | Higher | Lower |

| Aqueous Solubility | Enhanced | Limited |

| Lipophilicity | Lower | Higher |

| Hydrogen Bonding | Strong (COOH) | Moderate (COOMe) |

The synthesis of Atorvastatin Lactam Methyl Ester involves several well-established synthetic pathways, each with distinct advantages and challenges. The compound, with molecular formula C34H35FN2O6 and molecular weight 586.65 g/mol [1], represents a key intermediate in the synthesis of atorvastatin-related compounds.

The münchnone route, developed in 2015, employs a late-stage regioselective 1,3-dipolar cycloaddition of amido acid 4 with acetylene derivative 5 [2] [3]. Although this synthesis provides excellent regioselectivity, it requires seven steps for total synthesis. The Ugi multicomponent reaction route represents a significant advancement, reducing the synthesis to only four steps through utilization of the Ugi four-component reaction to synthesize intermediate 4 in two steps [2] [3].

Chemical precursors for these synthetic pathways include chloroacetaldehyde and acetaldehyde as starting materials for aldolase-catalyzed processes [4]. The enzymatic approach using deoxyribose-5-phosphate aldolase demonstrates remarkable stereoselectivity, achieving enantiomeric excess greater than 99.9% and diastereomeric excess of 96.6% [4]. This biocatalytic process forms two carbon-carbon bonds stereoselectively in a single pot reaction.

For lactam methyl ester formation specifically, the synthesis typically involves esterification of carboxylic acid intermediates. The methyl ester derivative of atorvastatin inhibits 9-cis-retinoic acid-induced reporter activity more strongly than the parent compound [5]. The formation of lactam structures requires cyclization reactions that can proceed through multiple pathways, including β-lactam formation via [2+2] cycloaddition reactions [6].

Formation Mechanisms During Atorvastatin Synthesis

The formation mechanisms for Atorvastatin Lactam Methyl Ester involve complex cyclization processes that can follow different pathways depending on reaction conditions. The lactam ring formation represents a critical step that determines both the efficiency and selectivity of the overall synthesis.

The primary mechanism for lactam formation involves intramolecular cyclization of appropriately positioned functional groups. In the synthesis of related β-lactam compounds, the reaction proceeds through activation of carboxylic acid moieties by acetic anhydride, forming mixed anhydride intermediates [6]. This intermediate can either directly acylate imine to form intermediate II or convert to ketene III via acetate elimination [6]. The subsequent Mannich-type cyclization involves the methylene group adjacent to the carbonyl, resulting in carbon-carbon bond formation and lactam ring closure [6].

The selectivity between β-lactam and δ-lactam formation depends critically on the electronic environment of the reacting centers. The increased carbon-hydrogen acidity of methylene groups closest to positively charged iminium fragments favors β-lactam formation over δ-lactam formation [6]. This selectivity can be modulated by incorporating electron-withdrawing substituents such as perfluoroalkyl groups in ester moieties, which increase the carbon-hydrogen acidity of the 'ester arm' and favor six-membered ring closure [6].

For atorvastatin synthesis specifically, the pyrrole ring formation through Paal-Knorr cyclization represents the key mechanism [2] [3]. This process involves condensation of 1,4-diketone intermediates with primary amines under acidic conditions. The reaction typically requires elevated temperatures and removal of water to drive the cyclization to completion [7]. Methanesulfonic acid in xylene-hexane mixtures at reflux for 48 hours with water removal has been employed successfully [7].

The stereochemical aspects of lactam formation are particularly important for pharmaceutical applications. The enzymatic aldol reaction catalyzed by deoxyribose-5-phosphate aldolase establishes two stereogenic centers with exceptional selectivity [4]. The enzyme sets each center with 98-99% enantiomeric excess, making the formation of incorrect stereochemistry at both centers statistically negligible [4].

Process Chemistry Considerations

Process chemistry optimization for Atorvastatin Lactam Methyl Ester synthesis requires careful consideration of multiple variables that affect yield, selectivity, and product quality. Temperature control represents one of the most critical parameters, with optimal ranges varying from 5°C to 130°C depending on the specific reaction step [6] [8]. For β-lactam synthesis, temperatures of 130°C have been identified as optimal, while crystallization processes typically operate at much lower temperatures [6].

Reaction time optimization is equally important, with typical ranges extending from 1 to 48 hours [6]. The acetic anhydride-promoted cyclization reactions require approximately 16 hours at 130°C to achieve complete conversion [6]. Extended reaction times may lead to product degradation or unwanted side reactions, particularly at elevated temperatures.

Solvent selection significantly impacts both reaction selectivity and product isolation. Acetonitrile-water mixtures provide excellent solubility for many intermediates while maintaining compatibility with subsequent purification steps [6]. Chlorobenzene has proven effective for cyclization reactions, offering good thermal stability and facilitating product isolation [6]. The choice of solvent system must balance reaction efficiency with environmental and safety considerations.

pH control throughout the process is essential for maintaining product stability and controlling precipitation. Optimal pH ranges of 3.0-9.0 have been established for different process steps [8]. Acidic conditions (pH 3.5) are particularly effective for selective precipitation of desired products while removing impurities [8]. Alkaline conditions (pH 8.8-9.2) facilitate phase separation in liquid-liquid extraction processes [8].

Catalyst loading optimization has achieved significant improvements in process economics. Enzymatic processes have reduced catalyst requirements from 20% to 2.0% weight percent while maintaining high conversion rates [4]. This ten-fold improvement in catalyst efficiency translates directly to reduced manufacturing costs and simplified product isolation.

Agitation and mass transfer considerations become critical at larger scales. The biocatalytic processes benefit from maximum linear agitation rates of 0.88 m/s in biphasic systems [9]. Proper mixing ensures adequate contact between phases while avoiding emulsion formation that complicates product recovery.

Purification Techniques and Yield Optimization

Purification of Atorvastatin Lactam Methyl Ester requires sophisticated techniques capable of achieving pharmaceutical-grade purity while maintaining acceptable yields. Column chromatography using silica gel with acetone-hexane gradient elution represents the most commonly employed method, achieving purities of 95-99% with yields ranging from 35-90% [6].

High-performance liquid chromatography purification provides superior resolution and can achieve purities exceeding 99% with yields of 80-95% [10] [11]. The method employs C18 reversed-phase columns with optimized gradient programs using trifluoroacetic acid-containing mobile phases. The Zorbax Bonus-RP column (150 × 4.6 mm, 3.5 μm particle size) has proven particularly effective for separating atorvastatin-related compounds due to its triple end-capping and embedded polar amide groups [10].

Recrystallization techniques offer excellent purification efficiency, achieving purities greater than 99.8% with yields of 70-85% [4]. The crystalline nature of lactone intermediates facilitates purification by recrystallization from methanol-water systems. Controlled pH precipitation at pH 3.5 with ammonia has demonstrated exceptional effectiveness, achieving 99.2% purity with yields of 85-95% [8].

The continuous manufacturing approach using oscillatory flow crystallizers represents an advanced purification strategy. This method integrates reaction, crystallization, spherical agglomeration, filtration, and drying into a single continuous process [12]. The oscillatory baffled crystallizer provides enhanced mixing and heat transfer, leading to improved crystal quality and reduced processing times [13].

Liquid-liquid extraction using acetonitrile and dichloromethane achieves purities of 85-95% with yields of 70-90% [14]. The extraction efficiency can be enhanced by pH adjustment and multiple extraction stages. Solid-phase extraction using C8/C18 sorbents provides purities of 90-98% with yields of 75-95% [14].

Process intensification through continuous manufacturing has demonstrated significant advantages. The integrated reaction-crystallization-purification process for atorvastatin calcium shows improvements in cake yield, solvent retention, throughput, and productivity [12]. The continuous process reduces residence times while maintaining product quality specifications.

Strategies for Minimizing Methyl Ester Impurity Formation

Minimizing impurity formation in Atorvastatin Lactam Methyl Ester synthesis requires comprehensive understanding of degradation pathways and implementation of targeted control strategies. Oxidative degradation products represent the most significant concern, forming through pyrrole ring oxidation mechanisms [15] [16]. These impurities can be minimized through maintenance of inert atmospheres and controlled pH conditions, typically achieving levels below 0.15% [15] [16].

Stereochemical impurities arise from incorrect stereocenter formation during key synthetic steps. The aldolase-catalyzed process demonstrates that proper enzyme selection and reaction optimization can reduce these impurities to less than 1.7% [4]. Stereoselective catalysis using engineered enzymes or optimized chemical catalysts provides the most effective control strategy.

Process-related impurities result from incomplete reactions and can be maintained below 0.5% through optimized reaction conditions [10]. This includes precise temperature control, adequate reaction times, and proper stoichiometry of reagents. Regular monitoring of conversion rates and product formation helps identify optimal conditions for each process step.

Thermal degradation products form through high-temperature decomposition and can be limited to less than 0.3% through careful temperature control [11]. This requires maintaining reaction temperatures within established limits and minimizing exposure times at elevated temperatures. Process development should identify the minimum effective temperatures for each reaction step.

Hydrolysis products resulting from water-mediated cleavage can be controlled below 0.2% through maintenance of anhydrous conditions [17]. This includes proper solvent drying, inert atmosphere protection, and monitoring of water content throughout the process. Molecular sieves and other drying agents may be employed to maintain low water levels.

Lactam ring formation side products arise from competing cyclization pathways and can be maintained below 2.0% through reaction pathway optimization [6]. This involves careful selection of reaction conditions that favor the desired cyclization while suppressing alternative pathways. Temperature, pH, and catalyst selection all influence the selectivity of these reactions.

Implementation of process analytical technology enables real-time monitoring of impurity formation and allows for immediate corrective action. High-performance liquid chromatography with mass spectrometry detection provides sensitive and specific monitoring of known and unknown impurities [18]. The combination of UV and mass detection enables confident identification and quantification of impurities at the 0.15% qualification threshold [18].

The development of stability-indicating analytical methods ensures comprehensive impurity profiling throughout the manufacturing process [19]. These methods must demonstrate specificity for all potential impurities and degradation products while providing adequate sensitivity for regulatory compliance. Method validation includes assessment of linearity, accuracy, precision, and robustness across the expected range of impurity levels [19].

Table 1: Chemical Properties of Atorvastatin Lactam Methyl Ester

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H35FN2O6 | [1] |

| Molecular Weight (g/mol) | 586.65 | [1] |

| CAS Number | 1795790-02-1 | |

| Chemical Name (IUPAC) | methyl (3R,5R)-7-(9-fluoro-3-isopropyl-2-oxo-3-(phenylcarbamoyl)-2,3-dihydro-1H-dibenzo[e,g]indol-1-yl)-3,5-dihydroxyheptanoate | [1] |

| Storage Temperature (°C) | -20 | [1] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly) | [21] |

| Appearance | Neat | [1] |

Table 2: Synthetic Route Comparison for Atorvastatin

| Synthesis Method | Number of Steps | Key Features | Yield/Efficiency | Reference |

|---|---|---|---|---|

| Paal-Knorr Route | 6 | Industrial route, 1,4-diketone cyclization | Moderate | [2] [3] |

| Münchnone Route | 7 | Late-stage dipolar cycloaddition | Good regioselectivity | [2] [3] |

| Ugi MCR Route | 4 | Multicomponent reaction approach | High efficiency | [2] [3] |

| Stetter/Paal-Knorr Sequence | 4 | NHC-catalyzed one-pot sequence | Good yield | [2] [3] |

| Hantzsch Pyrrole Synthesis | 5 | Alternative pyrrole formation | Moderate | [2] [3] |

Table 3: Process Chemistry Optimization Parameters

| Parameter | Typical Range | Optimized Conditions | Impact on Product | Reference |

|---|---|---|---|---|

| Temperature Range (°C) | 5-130 | 130 (for β-lactam synthesis) | Critical for cyclization | [6] [8] |

| Reaction Time (hours) | 1-48 | 16 | Complete conversion | [6] |

| Solvent System | Acetonitrile-water mixtures | Chlorobenzene | Selectivity enhancement | [6] |

| pH Control | 3.0-9.0 | 3.5 (precipitation) | Precipitation control | [8] |

| Catalyst Loading (%) | 2.0-20.0 | 2.0 | Cost optimization | [4] |

| Pressure (atm) | 1-40 | 40 (for hydrogenation) | Reduction efficiency | [22] |

Table 4: Purification Methods and Efficiency

| Method | Stationary Phase/Solvent | Purity Achieved (%) | Yield (%) | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica gel with acetone-hexane gradient | 95-99 | 35-90 | [6] |

| Recrystallization | Methanol-water system | >99.8 | 70-85 | [4] |

| HPLC Purification | C18 reversed-phase columns | >99 | 80-95 | [10] [11] |

| Crystallization | Controlled pH precipitation | 99.2 | 85-95 | [8] |

| Liquid-Liquid Extraction | Acetonitrile, dichloromethane | 85-95 | 70-90 | [14] |

| Solid-Phase Extraction | C8/C18 sorbents | 90-98 | 75-95 | [14] |

Table 5: Impurity Formation and Minimization Strategies

| Impurity Type | Formation Mechanism | Minimization Strategy | Typical Level (%) | Reference |

|---|---|---|---|---|

| Oxidative Degradation Products | Pyrrole ring oxidation | Inert atmosphere, controlled pH | <0.15 | [15] [16] |

| Stereochemical Impurities | Incorrect stereocenter formation | Stereoselective catalysis | <1.7 | [4] |

| Process-Related Impurities | Incomplete reactions | Optimized reaction conditions | <0.5 | [10] |

| Thermal Degradation Products | High temperature decomposition | Temperature control | <0.3 | [11] |

| Hydrolysis Products | Water-mediated cleavage | Anhydrous conditions | <0.2 | [17] |

| Lactam Ring Formation Side Products | Competing cyclization pathways | Reaction pathway optimization | <2.0 | [6] |